molecular formula C13H21ClN2O B3027658 1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride CAS No. 1353973-97-3

1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride

Cat. No.: B3027658
CAS No.: 1353973-97-3
M. Wt: 256.77
InChI Key: AIEIFJDQAKKNHD-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride is a chemical compound with the molecular formula C12H19ClN2O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the 4-methoxybenzyl group and the methyl group on the piperazine ring imparts unique chemical properties to this compound.

Scientific Research Applications

1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an anxiolytic or antidepressant agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Future Directions

Future research could focus on the synthesis and potential applications of “1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride”. For instance, a new hybrid compound of chalcone-salicylate has been synthesized and studied for its potential as an anticancer agent . Similar studies could be conducted with “this compound”.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride typically involves the reaction of 4-methoxybenzyl chloride with 2-methylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 1-(4-Hydroxybenzyl)-2-methylpiperazine hydrochloride.

    Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atoms, to form secondary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: 1-(4-Hydroxybenzyl)-2-methylpiperazine hydrochloride.

    Reduction: Secondary amines with reduced nitrogen atoms.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    1-(4-Methoxybenzyl)piperazine: Lacks the methyl group on the piperazine ring.

    2-Methylpiperazine: Lacks the 4-methoxybenzyl group.

    4-Methoxybenzyl chloride: Used as a starting material in the synthesis of the compound.

Uniqueness: 1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride is unique due to the presence of both the 4-methoxybenzyl and methyl groups, which confer distinct chemical and pharmacological properties. This combination of functional groups allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-2-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.ClH/c1-11-9-14-7-8-15(11)10-12-3-5-13(16-2)6-4-12;/h3-6,11,14H,7-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEIFJDQAKKNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=CC=C(C=C2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353973-97-3
Record name Piperazine, 1-[(4-methoxyphenyl)methyl]-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353973-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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